Cholesteryl oleyl carbonate (COC) is a chemical compound with the formula C46H80O3. It is a white to off-white, odorless solid that is classified as non-hazardous according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) []. While COC has limited research in the field of medicine, it does find application in various scientific research areas.
COC exhibits liquid crystalline properties, meaning it displays properties of both liquids and solids depending on temperature. This characteristic makes it valuable for studying the behavior of liquid crystals, particularly in the context of temperature variations. Researchers have employed COC to investigate dielectric properties, which are crucial for understanding applications like electronic displays and sensors [].
Cholesteryl oleyl carbonate is an organic compound classified as a carbonate ester, formed from the reaction of cholesterol and oleyl alcohol with carbonic acid. This compound is notable for its unique liquid crystal properties, particularly its ability to form cholesteric liquid crystals characterized by a helical structure. At room temperature, it appears as a transparent liquid or a soft crystalline material with a melting point around 20 °C . Its chemical structure allows it to exhibit thermotropic behavior, transitioning between different liquid crystalline phases, specifically cholesteric and smectic-A phases .
Cholesteryl oleyl carbonate primarily undergoes esterification and hydrolysis reactions. In esterification, it can react with alcohols to form new esters, while hydrolysis involves the breakdown of the carbonate ester into its constituent alcohol and acid components. Additionally, thermal decomposition can occur at elevated temperatures, particularly affecting the carbonate linkage, leading to the production of carbon dioxide and other byproducts .
Cholesteryl oleyl carbonate can be synthesized through a straightforward esterification reaction involving cholesterol and oleyl alcohol in the presence of carbonic acid or its derivatives. The process typically requires controlled temperature conditions to facilitate the formation of the carbonate linkage while minimizing side reactions. The reaction can be catalyzed by acid catalysts to enhance yield and purity .
Cholesteryl oleyl carbonate is unique due to its specific combination of cholesterol and oleyl alcohol, which contributes to its distinctive liquid crystal properties and applications in cosmetics and displays .
Interaction studies involving cholesteryl oleyl carbonate often focus on its compatibility with other cosmetic ingredients and its behavior in liquid crystal formulations. Research indicates that it can interact favorably with other cholesteryl derivatives, enhancing the performance of liquid crystal displays and cosmetic products. Its phase behavior under varying temperature conditions has also been studied to understand its stability and efficacy in applications .
COC undergoes reversible phase transitions between isotropic, cholesteric, and smectic mesophases, with critical points modulated by thermal and mechanical stress. Differential scanning calorimetry (DSC) studies reveal that pure COC exhibits a cholesteric-to-isotropic transition at approximately 20°C upon heating, accompanied by a 5–7°C thermal hysteresis during cooling [3]. Under hydrostatic pressure up to 7 kbar, the cholesteric-smectic A transition shifts to higher temperatures, displaying a tricritical point at 2.66 kbar and 60.3°C where the transition order changes from first to second [6]. This tricritical behavior is characterized by a discontinuous jump in layer spacing at lower pressures, transitioning to continuous critical fluctuations above the tricritical pressure.
Ultrasonic velocity measurements demonstrate that viscosity (η) and surface tension (σ) in COC decrease nonlinearly with increasing temperature, following the relationship $$ \eta / \sigma = \frac{16}{15} \sqrt{\frac{M}{RT}} $$, where $$ M $$ is molar mass and $$ R $$ the gas constant [2]. Between 303 K and 323 K, viscosity declines from 2.51 mPa·s to 1.81 mPa·s, while surface tension drops from $$ 4.53 \times 10^{-4} $$ N/m to $$ 3.28 \times 10^{-4} $$ N/m [2]. These reductions correlate with the weakening of helical twist elasticity near the smectic-cholesteric transition, as evidenced by pretransitional broadening of selective reflection bands [1].
Mixtures of COC with cholesteryl nonanoate (CN) and cholesteryl benzoate exhibit composition-dependent phase stabilization. For COC-CN binaries, the smectic phase persists across all concentrations during cooling but vanishes above 60% CN during heating [1]. The phase transition temperature ($$ T_c $$) increases linearly with CN content, rising from 18°C (pure COC) to 45°C (80% CN), attributed to CN’s shorter aliphatic chain enhancing molecular packing [1]. Ternary systems incorporating cholesteryl benzoate show widened blue phase (BP) stability ranges, with BP I and BP II coexistence observed between 26°C and 34°C at 40% COC, 30% CN, and 30% benzoate [2].
The concentration dependence of helical pitch ($$ P $$) in mixtures follows $$ P^{-1} \propto \phi{CN} $$, where $$ \phi{CN} $$ is the CN mole fraction. This linearity arises from CN’s nonanoate group reducing steric hindrance between cholesteryl cores, permitting tighter helical coiling [1]. Infrared spectroscopy confirms ester carbonyl groups maintain hydrogen-bonding networks across all compositions, ensuring mesogen alignment despite concentration variations [1].
The COC-CN binary phase diagram (Figure 1) reveals three regimes:
Under pressure, the COC smectic-cholesteric boundary follows $$ T(P) = T0 + 8.2P - 1.1P^2 $$, where $$ T0 $$ is ambient-pressure transition temperature and $$ P $$ in kbar [6]. The tricritical point at 2.66 kbar coincides with a crossover in Landau expansion coefficients from cubic to quadratic order, signaling the onset of mean-field criticality [6].
Smectic layering in COC competes with cholesteric helicity, governed by the ratio of bend ($$ K{33} $$) to layer compression ($$ B $$) moduli. For pure COC, $$ K{33}/B \approx 0.7 $$ at 25°C, favoring helical unwinding upon heating [1]. Mixtures with >50% CN invert this ratio ($$ K{33}/B > 1 $$), stabilizing bookshelf-smectic domains even above $$ Tc $$ [1]. Time-resolved X-ray scattering shows smectic nuclei persist 10–15°C into the cholesteric phase, acting as precursors for rapid thermal hysteresis [1].
Cholesteryl oleyl carbonate is a cholesteric (chiral nematic) thermotropic liquid crystal whose helical pitch falls in the visible spectrum close to room temperature. Two sharp endothermic transitions underpin its utility in reflective, voltage-free display films: smectic → cholesteric at 18.3 °C and cholesteric → isotropic at 37.5 °C on heating, with the reverse sequence on cooling [1]. Across the smectic–cholesteric step the density drops from 0.988 g cm⁻³ to 0.974 g cm⁻³, while the cholesteric–isotropic step lowers it from 0.968 g cm⁻³ to 0.960 g cm⁻³ [2].
Dielectric relaxation shows rotational activation enthalpies of 35 kJ mol⁻¹ in the smectic state, 44 kJ mol⁻¹ in the cholesteric state and 70 kJ mol⁻¹ in the isotropic state, confirming progressively freer molecular reorientation that can be driven by either temperature or electric field [3] [4].
When blended with cholesteryl nonanoate, the reflected colour shifts continuously from red to violet as temperature rises, making the mixture valuable for passive‐matrix colour filters and temperature-compensated reflective pixels [5].
Thermotropic parameters of pure cholesteryl oleyl carbonate | Temperature (°C) | Density (g cm⁻³) |
---|---|---|
Smectic → cholesteric (heating) | 18.3 ± 0.1 [1] | 0.988 → 0.974 [2] |
Cholesteric → isotropic (heating) | 37.5 ± 0.1 [1] | 0.968 → 0.960 [2] |
Isotropic → cholesteric (cooling) | 35.1 ± 0.1 [1] | — |
Cholesteric → smectic (cooling) | 15.8 ± 0.1 [1] | — |
The pronounced, reversible pitch contraction of the cholesteric helix under temperature, pressure or shear is exploited in colour-change sensors:
Representative sensor formulations | Cholesteryl oleyl carbonate (wt %) | Activation range (°C) | Peak hue sensitivity |
---|---|---|---|
LC1 | 35 | 29.9 – 44.6 [6] | 78 nm °C⁻¹ (≤ 34 °C) [6] |
LC2 | 32.5 | 32.5 – 38.7 [6] | 78 nm °C⁻¹ (≤ 35 °C) [6] |
LC3 | 30 | 33.4 – 39.4 [6] | 78 nm °C⁻¹ (≤ 36 °C) [6] |
Embedding cholesteryl oleyl carbonate in polymers yields mechanically robust, leakage-free films and fibres with retained photonic response:
Composite system | Processing route | Microstructure | Key functional outcome |
---|---|---|---|
Poly-L-lactic-acid + 30 wt % (cholesteryl oleyl carbonate : cholesteryl pelargonate = 70 : 30) | One-pot solution casting [10] | Uniform 2–5 µm liquid-crystal domains stable at 37 °C [10] | Rapid colour recovery after deformation; enhanced toughness relative to neat polymer [10] |
Poly(vinyl alcohol) film with cholesteric microspheres | Nonsolvent phase separation, spin coating [11] | 20–100 µm microspheres, reflection peak 543 nm [11] | Cholesteric-isotropic transition shifts from 60 °C (neat) to 70 °C, giving wider usable window [11] |
Polymer-dispersed liquid-crystal films (urethane matrix) | In-situ phase separation [12] | Droplet size tuned 2–12 µm [12] | Smaller droplets broaden visible reflectance bandwidth, improving diffuse scattering for smart windows [12] |
These composites couple the temperature-selective reflectance of cholesteryl oleyl carbonate with polymer flexibility, enabling stretchable e-skins, large-area smart textiles and mechanically robust optical tags.
Cholesteryl oleyl carbonate’s helical pitch can be coupled with periodic dielectric structures to engineer photonic bandgaps that shift under external stimuli: